molecular formula C22H24N4O2 B11188019 2-methyl-5-[1-(3-methylbenzoyl)-3-piperidyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

2-methyl-5-[1-(3-methylbenzoyl)-3-piperidyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11188019
M. Wt: 376.5 g/mol
InChI Key: RJRADISBRRIYTA-UHFFFAOYSA-N
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Description

2-methyl-5-[1-(3-methylbenzoyl)-3-piperidyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring, a piperidine ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[1-(3-methylbenzoyl)-3-piperidyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multistep reactions. One common approach includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[1-(3-methylbenzoyl)-3-piperidyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-5-[1-(3-methylbenzoyl)-3-piperidyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-5-[1-(3-methylbenzoyl)-3-piperidyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(3-methylbenzoyl)pyridine hydrochloride
  • 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one
  • Ethyl 2-methyl-5-((4-methylbenzoyl)oxy)-1-benzofuran-3-carboxylate

Uniqueness

2-methyl-5-[1-(3-methylbenzoyl)-3-piperidyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-methyl-5-[1-(3-methylbenzoyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C22H24N4O2/c1-16-8-6-9-17(14-16)21(27)25-13-7-10-18(15-25)20-23-24(2)22(28)26(20)19-11-4-3-5-12-19/h3-6,8-9,11-12,14,18H,7,10,13,15H2,1-2H3

InChI Key

RJRADISBRRIYTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C

Origin of Product

United States

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